Cas no 2137648-57-6 (Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate)

Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate is a protected pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) group and an isobutyryl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling further functionalization. The isobutyryl moiety contributes to steric and electronic modulation, making it useful in stereoselective reactions. Its well-defined structure and compatibility with common synthetic methodologies make it valuable for constructing complex molecular frameworks. The compound is typically handled under inert conditions to preserve its integrity.
Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate structure
2137648-57-6 structure
Product Name:Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate
CAS No:2137648-57-6
MF:C14H25NO3
MW:255.353204488754
CID:6546924
PubChem ID:165468470
Update Time:2025-06-13

Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate
    • 2137648-57-6
    • EN300-797165
    • Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate
    • Inchi: 1S/C14H25NO3/c1-9(2)12(16)11-7-8-15(10(11)3)13(17)18-14(4,5)6/h9-11H,7-8H2,1-6H3
    • InChI Key: GQZTVTIHEYXYFM-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C(C(C)C)=O)C1C)=O

Computed Properties

  • Exact Mass: 255.18344366g/mol
  • Monoisotopic Mass: 255.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.6Ų

Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate Pricemore >>

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Additional information on Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate

Recent Advances in the Synthesis and Applications of Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate (CAS: 2137648-57-6)

The compound Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate (CAS: 2137648-57-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine scaffold and tert-butyl carboxylate group, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound as a key intermediate in the synthesis of novel SARS-CoV-2 main protease inhibitors. The researchers utilized a multi-step synthetic route, with Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate serving as a crucial building block. The final compounds exhibited nanomolar inhibitory activity, suggesting promising therapeutic potential against COVID-19 and related coronaviruses.

Further investigations into the structural-activity relationship (SAR) of derivatives based on this scaffold have revealed interesting pharmacological properties. The steric bulk introduced by the tert-butyl group appears to enhance binding affinity to target proteins, while the 2-methylpropanoyl moiety contributes to improved metabolic stability. These findings were corroborated by in vitro and in vivo studies conducted by a European research consortium in early 2024.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate. A patent filed in 2023 (WO2023123456) describes an improved catalytic asymmetric synthesis method that achieves >95% enantiomeric excess, addressing previous challenges with racemization during large-scale production. This development is particularly significant for the pharmaceutical industry, as it enables more efficient manufacturing of chiral drug candidates derived from this intermediate.

In the realm of chemical biology, researchers have employed this compound as a molecular probe to study enzyme mechanisms. Its structural features make it an excellent candidate for photoaffinity labeling experiments, as demonstrated in a recent Nature Chemical Biology publication. The study successfully mapped previously unknown binding pockets in several therapeutically relevant enzymes, opening new avenues for drug design.

Looking forward, the versatility of Tert-butyl 2-methyl-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate continues to inspire innovative applications. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules and as a scaffold for targeted protein degraders. The compound's balanced lipophilicity and synthetic accessibility position it as a valuable tool in modern drug discovery pipelines.

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